5,6-Difluoropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoropyrimidin-4-amine is a fluorinated pyrimidine derivative with the molecular formula C4H3F2N3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoropyrimidin-4-amine typically involves the nucleophilic aromatic substitution of 5-chloro-2,4,6-trifluoropyrimidine with ammonia or amines. The reaction is usually carried out in acetonitrile at low temperatures (0°C) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) to act as a hydrogen fluoride scavenger .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nucleophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoropyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at low temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, often leading to changes in the functional groups attached to the pyrimidine ring.
Scientific Research Applications
5,6-Difluoropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5,6-Difluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, leading to increased binding affinity and specificity. This makes it a valuable tool in drug design and development.
Comparison with Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent used in cancer treatment.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with applications in medicinal chemistry.
Uniqueness: 5,6-Difluoropyrimidin-4-amine is unique due to the specific positioning of the fluorine atoms on the pyrimidine ring, which imparts distinct chemical and biological properties. This positioning allows for selective interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5,6-difluoropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N3/c5-2-3(6)8-1-9-4(2)7/h1H,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXTZUDPRROGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.